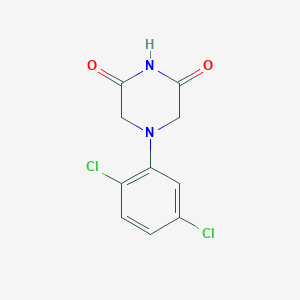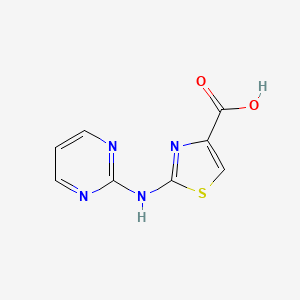
2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid
Descripción general
Descripción
2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid, also known as PTCA, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PTCA belongs to a class of compounds known as thiazole derivatives, which have been extensively studied for their diverse biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-viral properties.
Aplicaciones Científicas De Investigación
Anti-Fibrosis Activity
Compounds containing the pyrimidine moiety, such as 2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid , have been studied for their potential anti-fibrotic activities. In medicinal chemistry, the design of novel heterocyclic compounds with potential biological activities is crucial. A study has shown that certain pyrimidine derivatives exhibit better anti-fibrotic activities than known drugs like Pirfenidone and Bipy55′DC . These compounds may inhibit the expression of collagen and the content of hydroxyproline in cell culture medium, indicating their potential as novel anti-fibrotic drugs.
Anticancer Potential
Pyrimidine and its fused derivatives are known for their diverse biological potential, including anticancer activity. They can act as protein kinase inhibitors, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . By selectively inhibiting protein kinases, these compounds may offer a new strategy for cancer treatment, focusing on molecular targeted therapies that inhibit receptors and signaling pathways stimulating tumor cell growth.
Synthesis of Novel Heterocyclic Compounds
The pyrimidine ring is considered a privileged structure in medicinal chemistry due to its wide range of pharmacological activities. The synthesis of novel heterocyclic compounds, including pyrimidine derivatives, is an important component of chemical biology. These compounds are reported to exhibit antimicrobial, antiviral, antitumor, and antifibrotic properties .
Pharmacological Activities
Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities. They have been employed in the design of privileged structures in medicinal chemistry due to their versatility and efficacy in various biological roles .
Antimicrobial Properties
Pyrimidine derivatives have been reported to possess antimicrobial properties, making them valuable in the development of new antibiotics and treatments for bacterial infections .
Antiviral Applications
The antiviral properties of pyrimidine derivatives make them candidates for the development of new antiviral drugs, especially in the era of emerging viral diseases .
Chemical Biology Research
In chemical biology, the construction of novel heterocyclic compound libraries with potential biological activities is vital. Pyrimidine derivatives play a significant role in this field, contributing to the discovery of new biological pathways and therapeutic targets .
Medicinal Chemistry Design
The pyrimidine moiety is a key element in the design of privileged structures in medicinal chemistry. It is used to create compounds with potential biological activities, contributing to the development of new drugs and therapies .
Mecanismo De Acción
Target of Action
It is known that pyrimidine derivatives can bind with high affinity to multiple receptors , suggesting that 2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid may also interact with various biological targets.
Mode of Action
Pyrimidine derivatives are known to exert their effects through different mechanisms, such as inhibiting protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism.
Biochemical Pathways
It is known that pyrimidine derivatives can influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , suggesting that 2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid may also affect multiple biochemical pathways.
Pharmacokinetics
It is known that pyrimidine-based drugs have been studied for their potency, affinity, and improved medicinal chemistry properties .
Result of Action
It is known that pyrimidine derivatives can exert various biological activities, suggesting that 2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid may also have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2S/c13-6(14)5-4-15-8(11-5)12-7-9-2-1-3-10-7/h1-4H,(H,13,14)(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSIABWQQQSHQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile](/img/structure/B1454519.png)
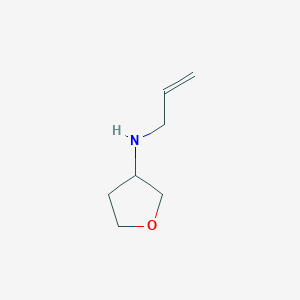
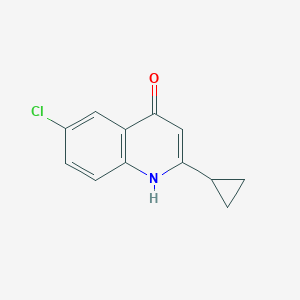
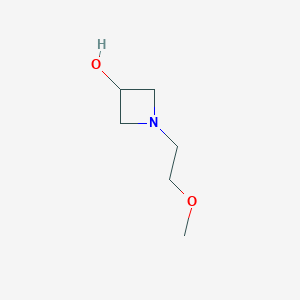
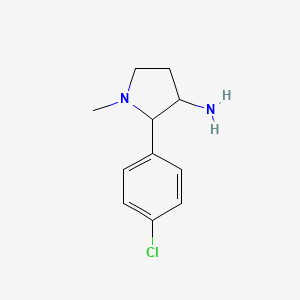
![1-(Chloromethyl)-4-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B1454528.png)


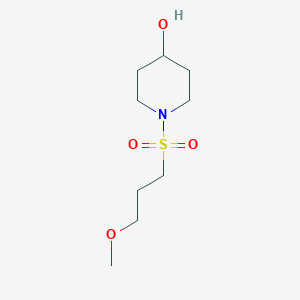
![3-[(4-Methoxyphenyl)amino]oxolane-3-carbonitrile](/img/structure/B1454536.png)


